molecular formula C8H15NO B1376145 6-Azaspiro[3.4]octan-2-ylmethanol CAS No. 1420958-53-7

6-Azaspiro[3.4]octan-2-ylmethanol

Cat. No.: B1376145
CAS No.: 1420958-53-7
M. Wt: 141.21 g/mol
InChI Key: YGZXVXPJKIJJOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octan-2-ylmethanol can be achieved through various synthetic routes. One common method involves the reaction of a spirocyclic ketone with an amine under reducing conditions. The reaction typically requires a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert the ketone to the corresponding alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Azaspiro[3.4]octan-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-2-ylmethanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[3.4]octane: Lacks the hydroxyl group present in 6-Azaspiro[3.4]octan-2-ylmethanol.

    6-Azaspiro[3.4]octan-2-one: Contains a ketone group instead of a hydroxyl group.

    6-Azaspiro[3.4]octan-2-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a spirocyclic structure and a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-azaspiro[3.4]octan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-5-7-3-8(4-7)1-2-9-6-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZXVXPJKIJJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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